molecular formula C21H16ClN3O2S B13377957 (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Cat. No.: B13377957
M. Wt: 409.9 g/mol
InChI Key: GTOBRURPJQYGBE-UYRXBGFRSA-N
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Description

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazolones This compound is characterized by its complex structure, which includes a thiazolone ring, a pyrrole ring, and various substituents such as a 4-chlorophenyl group and a 4-methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Thiazolone Ring: The thiazolone ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the synthesized pyrrole and thiazolone intermediates under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazolone ring, resulting in the formation of thiazolidinones.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Thiazolidinones.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
  • (5Z)-5-[[1-(4-fluorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
  • (5Z)-5-[[1-(4-methylphenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Uniqueness: The uniqueness of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the 4-methoxyanilino group can impart distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16ClN3O2S/c1-27-18-10-6-15(7-11-18)23-21-24-20(26)19(28-21)13-17-3-2-12-25(17)16-8-4-14(22)5-9-16/h2-13H,1H3,(H,23,24,26)/b19-13-

InChI Key

GTOBRURPJQYGBE-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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